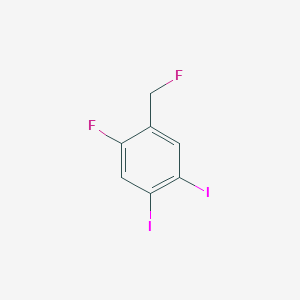
1,2-Diiodo-4-fluoro-5-(fluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Diiodo-4-fluoro-5-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4F2I2 It is a derivative of benzene, where two iodine atoms, one fluorine atom, and one fluoromethyl group are substituted on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diiodo-4-fluoro-5-(fluoromethyl)benzene typically involves the iodination and fluorination of a suitable benzene derivative. One common method is the electrophilic aromatic substitution reaction, where iodine and fluorine atoms are introduced into the benzene ring under controlled conditions. The reaction may involve the use of iodine monochloride (ICl) or iodine (I2) in the presence of a catalyst such as iron (Fe) or copper (Cu) to facilitate the iodination process. Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for industrial applications.
化学反应分析
Types of Reactions
1,2-Diiodo-4-fluoro-5-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution Products: Formation of azido or cyano derivatives.
Oxidation Products: Formation of quinones.
Reduction Products: Formation of dihydro derivatives.
科学研究应用
1,2-Diiodo-4-fluoro-5-(fluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development and as a precursor for radiopharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,2-Diiodo-4-fluoro-5-(fluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s fluorine and iodine atoms can form strong bonds with biological molecules, influencing their structure and function. The fluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate enzymatic activity, receptor binding, and signal transduction pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: Similar structure with a trifluoromethyl group instead of a fluoromethyl group.
1-Fluoro-2-(fluoromethyl)benzene: Lacks the iodine atoms, making it less reactive in certain substitution reactions.
1,2-Diiodo-4-fluoro-5-(trifluoromethyl)benzene: Contains a trifluoromethyl group, which can significantly alter its chemical properties.
Uniqueness
1,2-Diiodo-4-fluoro-5-(fluoromethyl)benzene is unique due to the presence of both iodine and fluorine atoms, which impart distinct reactivity and stability The fluoromethyl group enhances its lipophilicity, making it suitable for applications in medicinal chemistry and radiopharmaceuticals
属性
分子式 |
C7H4F2I2 |
|---|---|
分子量 |
379.91 g/mol |
IUPAC 名称 |
1-fluoro-2-(fluoromethyl)-4,5-diiodobenzene |
InChI |
InChI=1S/C7H4F2I2/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2H,3H2 |
InChI 键 |
SROGJKDXBIRMGV-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1I)I)F)CF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















